2,4-dichloro-N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide
Overview
Description
2,4-dichloro-N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide is a useful research compound. Its molecular formula is C16H11Cl2N3O5 and its molecular weight is 396.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Anticancer Applications
- Synthesis of Anticancer Agents : Novel substituted derivatives of 2,4-dimethyl-benzo[f][1,3,5] triazepine were synthesized, including compounds with 2,4-dimethyl benzo[d] [1,3,6] oxadiazepine structure, which demonstrated anti-tumor activities. This highlights the potential of such compounds, including the specified benzamide derivative, in anticancer research (Abu‐Hashem & Aly, 2017).
2. Antimicrobial and Insecticidal Applications
- Insecticidal and Antimicrobial Potential : Pyrimidine linked pyrazole heterocyclics synthesized by microwave irradiative cyclocondensation demonstrated insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
3. Development of New Heterocyclic Compounds
- Synthesis of Pyridino and Pyrimidinone Derivatives : New compounds were synthesized involving reactions with acetophenone and 2-acetylthiophene, leading to the development of pyridino and pyrimidinone derivatives. This research contributes to expanding the scope of heterocyclic compounds in medicinal chemistry (Hassneen & Abdallah, 2003).
4. Anti-Inflammatory and Analgesic Agents
- Synthesis of Anti-Inflammatory and Analgesic Agents : Novel derivatives, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, were synthesized and screened for anti-inflammatory and analgesic activities. This research indicates the applicability of such compounds in the development of new drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
5. Molecular Modeling and Drug Development
- Complete Chemical Shift Assignment and Molecular Modeling : The study of chromene derivatives, which are structurally related to the specified benzamide, revealed their potential as leads for new anticancer drugs through detailed molecular modeling studies and NMR spectroscopy. This research highlights the role of such compounds in drug discovery (Santana et al., 2020).
Properties
IUPAC Name |
2,4-dichloro-N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O5/c1-20-13(23)9-6-11(15(24)26-14(9)21(2)16(20)25)19-12(22)8-4-3-7(17)5-10(8)18/h3-6H,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCESOYBCBPMIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=O)O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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